molecular formula C47H72NNaO17 B1257603 Corifungin CAS No. 41610-51-9

Corifungin

Cat. No.: B1257603
CAS No.: 41610-51-9
M. Wt: 946.1 g/mol
InChI Key: MTSXPVSZJVNPBE-OCOINPOZSA-M
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Description

Corifungin is a water-soluble polyene macrolide that has shown significant potential as a therapeutic agent against the free-living ameba Naegleria fowleri, which causes primary amebic meningoencephalitis. This compound was identified through high-throughput screening and has demonstrated higher activity against Naegleria fowleri compared to amphotericin B .

Preparation Methods

Synthetic Routes and Reaction Conditions

Corifungin is synthesized through the fermentation of the Streptomyces nodosus strain NRRLB2371. The fermentation process involves cultivating the microorganism under specific conditions that promote the production of the polyene macrolide compound .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation processes, followed by extraction and purification steps to isolate the active compound. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Corifungin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Corifungin has several scientific research applications, including:

Mechanism of Action

Corifungin exerts its effects by disrupting the cytoplasmic and plasma membranes of Naegleria fowleri trophozoites. This disruption leads to alterations in mitochondrial function and ultimately results in the lysis of the amebae. The molecular targets of this compound include membrane lipids and proteins involved in maintaining membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its higher activity against Naegleria fowleri and its water solubility, which enhances its potential as a therapeutic agent for treating primary amebic meningoencephalitis. Its ability to disrupt both cytoplasmic and plasma membranes sets it apart from other similar compounds .

Properties

CAS No.

41610-51-9

Molecular Formula

C47H72NNaO17

Molecular Weight

946.1 g/mol

IUPAC Name

sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C47H73NO17.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);/q;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;/m0./s1

InChI Key

MTSXPVSZJVNPBE-OCOINPOZSA-M

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.[Na+]

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+]

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+]

41610-51-9

Synonyms

corifungin

Origin of Product

United States

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